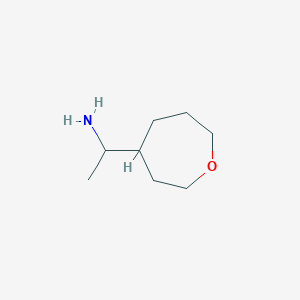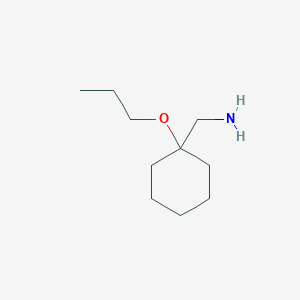
(1-Propoxycyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propoxycyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with propyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (1-Propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where the propoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-Propoxycyclohexyl)methanamine is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules .
Biology: In biological research, the compound may be used to study the effects of amines on biological systems. It can be used to investigate the interactions between amines and biological molecules .
Medicine: While not used directly in medicine, this compound can be used in the development of pharmaceuticals. It serves as a building block for the synthesis of potential drug candidates .
Industry: In industrial settings, the compound may be used in the production of specialty chemicals. It can be used to synthesize compounds with specific properties for various applications .
Mecanismo De Acción
The mechanism of action of (1-Propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Cyclohexylmethanamine: Similar in structure but lacks the propoxy group.
Propylamine: Contains the propyl group but lacks the cyclohexyl ring.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the methanamine group.
Uniqueness: (1-Propoxycyclohexyl)methanamine is unique due to the presence of both the cyclohexyl and propoxy groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
(1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9,11H2,1H3 |
Clave InChI |
FKUABSUPNUSVKL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1(CCCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


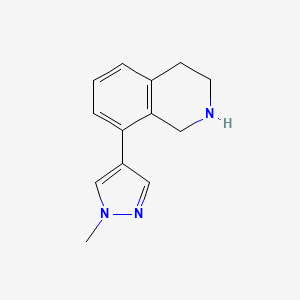
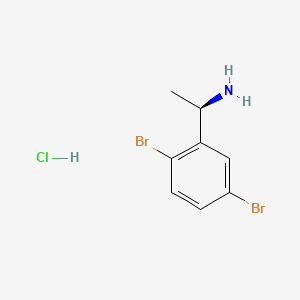
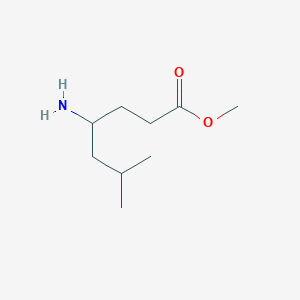

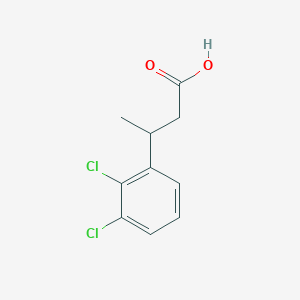

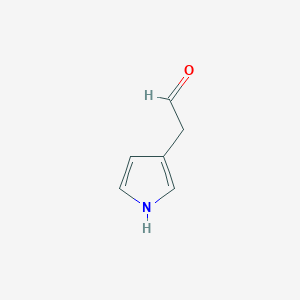
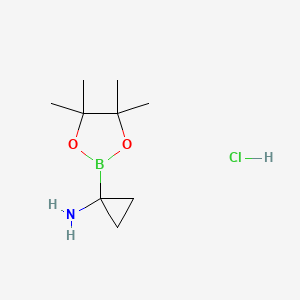
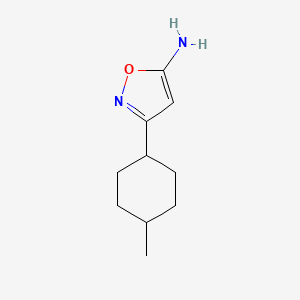

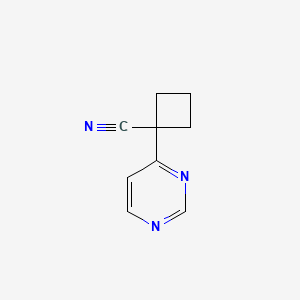
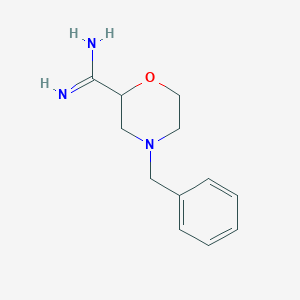
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
